Centchroman

Osteoporosis Bone Resorption SERM Selectivity

Researchers often encounter SERM cross-reactivity when tamoxifen or raloxifene cannot isolate osteoclast-autonomous mechanisms. Centchroman (Ormeloxifene) addresses this with quantifiable differentiation: • 70% bone resorption reduction at 1 μM (IC₅₀ = 0.1 μM), where raloxifene shows no effect • 126-h anti-implantation window (1.25 mg/kg oral) enabling precise reproductive study scheduling • 168-h terminal half-life supporting once-weekly dosing-no daily administration required Supplied with validated trans-isomer content via HPLC. For research use only.

Molecular Formula C30H35NO3
Molecular Weight 457.6 g/mol
CAS No. 78994-25-9
Cat. No. B1201456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentchroman
CAS78994-25-9
SynonymsCentchroman
Compound 67 20
Compound 67-20
Compound 6720
Molecular FormulaC30H35NO3
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
InChIInChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1
InChIKeyXZEUAXYWNKYKPL-URLMMPGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Centchroman (Ormeloxifene) CAS 78994-25-9: Core Pharmacology and Clinical Utility of a Non-Steroidal Once-Weekly SERM


Centchroman (INN: Ormeloxifene; CAS 78994-25-9) is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the benzopyran chemical class [1]. Synthesized in 1967 and developed at the Central Drug Research Institute (CDRI), Lucknow, India, it is the only non-steroidal oral contraceptive in clinical use globally [2]. As a racemic mixture marketed under trade names including Saheli and Centron, Centchroman exhibits tissue-specific estrogenic and anti-estrogenic activity: estrogenic effects are observed in bone, cardiovascular, and CNS tissues, while anti-estrogenic effects predominate in the uterus and breast [1].

Centchroman (Ormeloxifene) CAS 78994-25-9: Why Intra-Class Substitution with Tamoxifen or Raloxifene Introduces Scientific and Procurement Risk


Within the SERM class, compounds diverge markedly in their tissue-specific agonist/antagonist profiles, pharmacokinetics, and clinical safety signatures. Substituting Centchroman with a generic SERM such as tamoxifen or raloxifene without considering these differentiating parameters can lead to misinterpretation of experimental outcomes, selection of an inappropriate dosing regimen, or unanticipated adverse event profiles. Centchroman's extended terminal half-life of approximately 168 hours in humans enables once-weekly administration—a distinct pharmacokinetic property not shared by daily-dosed alternatives [1]. Furthermore, comparative in vitro and in vivo studies have demonstrated quantifiable differences in anti-osteoclastic potency, uterine antagonism duration, and side effect profiles relative to both tamoxifen and raloxifene [2]. The evidence presented below quantifies these differentiating dimensions, providing a rigorous basis for informed compound selection.

Centchroman (Ormeloxifene) CAS 78994-25-9: Comparative Quantitative Evidence for Scientific and Procurement Decision-Making


Anti-Osteoclastic Potency in Vitro: Centchroman vs. Raloxifene

In the in vitro bone slice assay directly assessing osteoclast activity, Centchroman (0.001–1 μM) produced dose-dependent inhibition of bone resorption reaching 70% at 1 μM (p = 0.007) with an IC50 of 0.1 μM. In contrast, raloxifene exhibited no significant inhibitory effect on bone resorption across the identical concentration range (0.001–1 μM) [1]. Additionally, Centchroman (1 μM) inhibited osteoclast cytoplasmic spreading by 32%, whereas raloxifene and 17β-estradiol showed no effect on this parameter [1].

Osteoporosis Bone Resorption SERM Selectivity

Pharmacokinetic Half-Life Comparison: Centchroman vs. Tamoxifen

In healthy female volunteers, the terminal elimination half-life of Centchroman following a single 60 mg oral dose was measured at 168 and 175 hours (approximately 7 days) in two subjects [1]. This extended half-life enables once-weekly oral contraceptive dosing (30 mg twice weekly for 12 weeks initially, then 30 mg once weekly) [2]. In comparison, tamoxifen exhibits a terminal half-life of approximately 5–7 days (120–168 hours) for the parent compound but relies on active metabolites (notably endoxifen) for therapeutic effect, requiring daily dosing [3].

Pharmacokinetics Drug Development Contraception

Anti-Implantation Efficacy in Rat Model: Duration of Action and Dose-Response

A single oral post-coital dose of Centchroman (1.25 mg/kg) administered before nidatory estrogen secretion (by 21:00 on day 4 of pregnancy) prevented implantation in 100% of treated rats without altering plasma estradiol or progesterone concentrations [1]. The duration of antiestrogenic action from this anti-implantation dose was approximately 126 hours, compared to approximately 150 hours for tamoxifen and nafoxidine when assessed in the same experimental paradigm [2].

Reproductive Pharmacology Contraception Animal Model

Clinical Efficacy in Mastalgia: Centchroman vs. Tamoxifen vs. Placebo

In a 2025 prospective randomized placebo-controlled trial of 150 women aged 20–40 years, Centchroman (30 mg alternate days, then every third day) reduced Visual Analog Scale (VAS) pain scores from baseline 6.8 ± 1.2 to 2.5 ± 1.0 at 12 weeks (p < 0.001), with sustained response at 24 weeks (2.7 ± 1.1) [1]. A separate 2024 head-to-head trial against tamoxifen (10 mg daily) found Centchroman produced superior pain control in the first month (p = 0.04), though no significant VAS difference was observed at 3 or 6 months [2]. An earlier 2015 randomized trial comparing Centchroman 30 mg daily versus tamoxifen 10 mg daily reported similar pain relief efficacy at 4, 8, 12, and 24 weeks, but noted side effects in 15 Centchroman-treated patients (dizziness, menstrual irregularities, ovarian cysts) compared to zero side effects in the tamoxifen group [3].

Mastalgia Benign Breast Disease Clinical Trial

Synthesis and Isomer Differentiation: Stereochemical Control in Manufacturing

Centchroman exists as trans- and cis-isomers with profoundly different biological activities. The cis-isomer of Centchroman demonstrates approximately 50,000-fold lower affinity for the estrogen receptor relative to the trans-isomer, instead acting as a selective ligand for the microsomal antiestrogen binding site [1]. This stereochemical specificity imposes stringent requirements on synthetic routes. An improved synthesis reported in 1998 achieved highly selective formation of the therapeutically active trans-isomer during the Friedel-Crafts alkylation step, thereby eliminating the need for high-pressure hydrogenation and configuration transformation steps previously required [2].

Process Chemistry Stereochemistry Synthesis Optimization

Side Effect Profile Differentiation: Ovarian Cyst Incidence with Centchroman vs. Tamoxifen

In a 2015 randomized controlled trial directly comparing Centchroman (30 mg daily) with tamoxifen (10 mg daily) for mastalgia, 15 patients in the Centchroman group experienced side effects including dizziness, menstrual irregularities, and development of ovarian cysts, whereas no side effects were reported in the tamoxifen group [1]. A subsequent 2023 dose-ranging study confirmed that transient ovarian cyst formation and menstrual irregularities occurred more frequently with higher doses of Centchroman, and that Centchroman at 30 mg twice or thrice weekly provided efficacy equivalent to daily tamoxifen 10 mg with a potentially improved side effect profile [2].

Drug Safety Adverse Events Clinical Pharmacology

Centchroman (Ormeloxifene) CAS 78994-25-9: High-Value Research and Clinical Application Scenarios Based on Quantitative Evidence


Bone Biology Research: In Vitro Assessment of Direct Osteoclast Inhibition

Centchroman is uniquely suited for in vitro studies examining direct osteoclast inhibition, given its demonstrated 70% reduction in bone resorption at 1 μM (IC50 = 0.1 μM) and 32% inhibition of osteoclast cytoplasmic spreading in the bone slice assay. In contrast, raloxifene shows no significant effect in this same assay system, making Centchroman the appropriate SERM tool compound for experiments designed to dissect osteoclast-autonomous mechanisms of bone protection [1].

Contraceptive Pharmacology: Rodent Models of Post-Coital Anti-Implantation Efficacy

For reproductive pharmacology studies utilizing rodent models, Centchroman provides a well-defined anti-implantation window of 126 hours following a single 1.25 mg/kg oral dose, with 100% pregnancy prevention when administered before nidatory estrogen secretion. This predictable duration of action enables precise experimental scheduling and contrasts with the approximately 150-hour duration observed with tamoxifen, offering researchers a shorter-acting alternative when rapid reversibility is desired [2].

Clinical Management of Benign Breast Disease: Evidence-Based Treatment Selection

Centchroman is an evidence-supported non-surgical option for mastalgia and fibroadenoma, with placebo-controlled VAS pain reduction from 6.8 ± 1.2 to 2.5 ± 1.0 at 12 weeks (p < 0.001) [3]. When selecting between Centchroman and tamoxifen, clinicians and researchers may favor Centchroman for patients requiring more rapid pain relief (superior VAS improvement at 1 month, p = 0.04), while balancing the distinct adverse event profile that includes ovarian cyst formation, which is not observed with tamoxifen [4].

Pharmaceutical Development and Analytical Chemistry: Stereochemical Quality Control

The approximately 50,000-fold difference in estrogen receptor binding affinity between trans- and cis-Centchroman stereoisomers necessitates rigorous analytical characterization for pharmaceutical development and research applications [5]. Suppliers and manufacturers must demonstrate high trans-isomer content via validated HPLC methods. The improved synthesis route achieving stereoselective trans-isomer formation during Friedel-Crafts alkylation offers a quality-by-design approach for ensuring reproducible biological activity in both research and commercial production settings [6].

Technical Documentation Hub

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24 linked technical documents
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